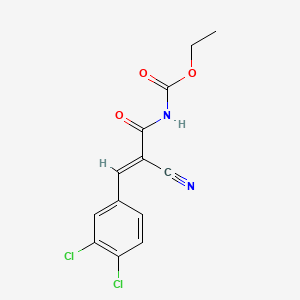
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de FSC231 implique la réaction du cyanoacétate d'éthyle avec le 3,4-dichlorobenzaldéhyde en présence d'une base pour former le nitrile α,β-insaturé correspondant. Cet intermédiaire est ensuite mis à réagir avec le chloroformiate d'éthyle pour donner le produit final, le (E)-éthyl-2-cyano-3-(3,4-dichlorophényl)acryloylcarbamate .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour FSC231 ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que les réactions de condensation et l'estérification. Le processus est évolutif et peut être adapté pour la production à grande échelle en utilisant des réacteurs discontinus ou à écoulement continu .
Analyse Des Réactions Chimiques
Types de réactions : FSC231 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes cyano et carbamate. Il peut également participer à des réactions d'addition au niveau de la partie nitrile α,β-insaturée .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols dans des conditions douces.
Réactions d'addition : Peuvent se produire avec des nucléophiles comme l'eau ou les alcools en présence d'un catalyseur.
Principaux produits : Les principaux produits de ces réactions dépendent du nucléophile spécifique utilisé. Par exemple, la réaction avec une amine peut donner un dérivé amide, tandis que la réaction avec un alcool peut produire un ester .
4. Applications de la recherche scientifique
FSC231 a une large gamme d'applications dans la recherche scientifique :
Neurosciences : Utilisé pour étudier le rôle de PICK1 dans la plasticité synaptique et la neuroprotection.
Pharmacologie : Envisagé pour son potentiel à moduler les systèmes de neurotransmetteurs et ses effets sur les voies de l'addiction et de la douleur.
Biologie cellulaire : Utilisé pour explorer les mécanismes des interactions protéine-protéine impliquant les domaines PDZ.
Administration de médicaments : Encapsulé dans des liposomes pour une administration ciblée vers des tissus spécifiques, améliorant son efficacité thérapeutique.
5. Mécanisme d'action
FSC231 exerce ses effets en inhibant sélectivement le domaine PDZ de PICK1. Cette inhibition perturbe l'interaction entre PICK1 et ses partenaires de liaison, tels que la sous-unité GluA2 des récepteurs AMPA. En empêchant cette interaction, FSC231 contribue à maintenir la stabilité et l'expression à la surface des récepteurs AMPA contenant GluA2, protégeant ainsi les neurones de l'excitotoxicité et favorisant la plasticité synaptique .
Composés similaires :
Inhibiteurs du domaine PDZ : D'autres composés qui inhibent les domaines PDZ comprennent des peptides et des petites molécules ciblant différentes protéines contenant des PDZ.
Agents neuroprotecteurs : Des composés comme la mémantine et le riluzole offrent également une neuroprotection par des mécanismes différents.
Unicité de FSC231 : FSC231 est unique en raison de son inhibition sélective du domaine PDZ de PICK1, qui n'est généralement pas ciblé par d'autres agents neuroprotecteurs. Cette spécificité permet une modulation ciblée de la plasticité synaptique et de la neuroprotection sans affecter d'autres protéines contenant des domaines PDZ .
Applications De Recherche Scientifique
FSC231 has a wide range of applications in scientific research:
Neuroscience: Used to study the role of PICK1 in synaptic plasticity and neuroprotection.
Pharmacology: Investigated for its potential to modulate neurotransmitter systems and its effects on addiction and pain pathways.
Cell Biology: Utilized to explore the mechanisms of protein-protein interactions involving PDZ domains.
Drug Delivery: Encapsulated in liposomes for targeted delivery to specific tissues, enhancing its therapeutic efficacy.
Mécanisme D'action
FSC231 exerts its effects by selectively inhibiting the PDZ domain of PICK1. This inhibition disrupts the interaction between PICK1 and its binding partners, such as the GluA2 subunit of AMPA receptors. By preventing this interaction, FSC231 helps maintain the stability and surface expression of GluA2-containing AMPA receptors, thereby protecting neurons from excitotoxicity and promoting synaptic plasticity .
Comparaison Avec Des Composés Similaires
PDZ Domain Inhibitors: Other compounds that inhibit PDZ domains include peptides and small molecules targeting different PDZ-containing proteins.
Neuroprotective Agents: Compounds like memantine and riluzole also offer neuroprotection through different mechanisms.
Uniqueness of FSC231: FSC231 is unique in its selective inhibition of the PICK1 PDZ domain, which is not commonly targeted by other neuroprotective agents. This specificity allows for targeted modulation of synaptic plasticity and neuroprotection without affecting other PDZ domain-containing proteins .
Propriétés
Formule moléculaire |
C13H10Cl2N2O3 |
|---|---|
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
ethyl N-[(E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoyl]carbamate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)17-12(18)9(7-16)5-8-3-4-10(14)11(15)6-8/h3-6H,2H2,1H3,(H,17,18,19)/b9-5+ |
Clé InChI |
MDFDJDSQTKNBQU-WEVVVXLNSA-N |
SMILES isomérique |
CCOC(=O)NC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES canonique |
CCOC(=O)NC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


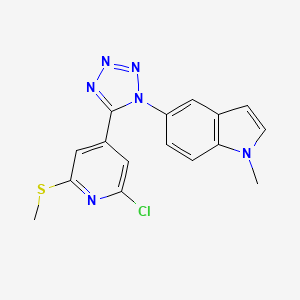
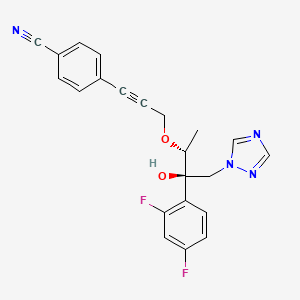
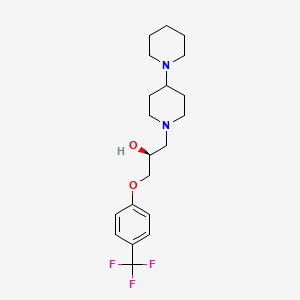
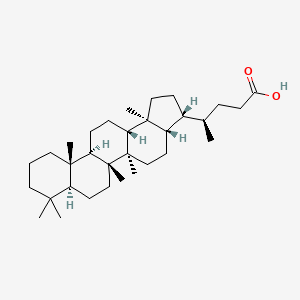

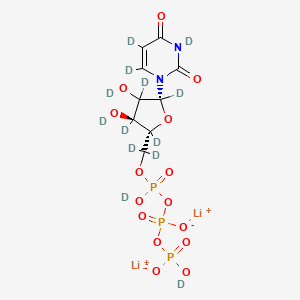
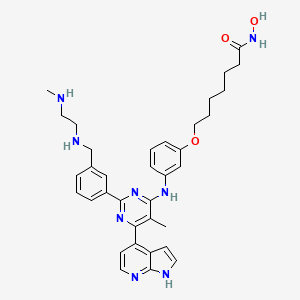
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

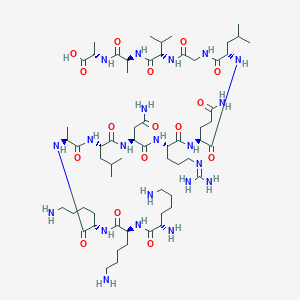
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
